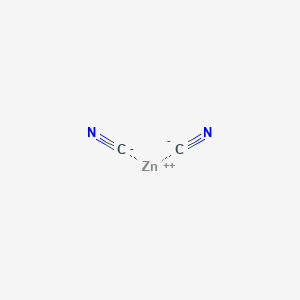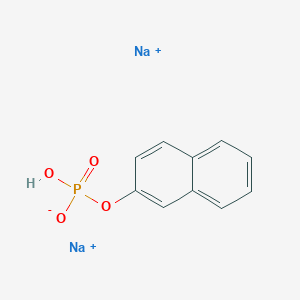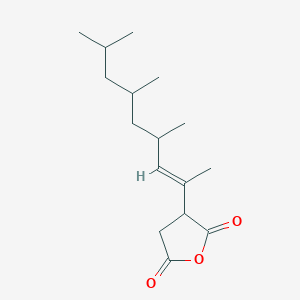
zinc;dicyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc cyanide is an inorganic compound with the chemical formula Zn(CN)₂. It appears as a white solid and is primarily used in electroplating zinc. Additionally, it has specialized applications in the synthesis of organic compounds .
Mechanism of Action
- By binding to cytochrome oxidase, zinc cyanide prevents cells from using oxygen, leading to rapid cell death .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Preparation Methods
Zinc cyanide can be synthesized through various methods. One common laboratory method involves the double replacement reaction between potassium cyanide (KCN) and zinc sulfate (ZnSO₄), resulting in the formation of zinc cyanide and potassium sulfate (K₂SO₄) . The reaction is as follows: [ \text{ZnSO}_4 + 2 \text{KCN} \rightarrow \text{Zn(CN)}_2 + \text{K}_2\text{SO}_4 ]
For industrial production, zinc cyanide is often prepared by mixing zinc sulfate with a sodium cyanide solution, adding sulfuric acid, and adjusting the pH to 7.5-8.5 using liquid alkali. The mixture is gradually heated to 75-85°C and reacted for 3.5-4.5 hours to generate zinc cyanide precipitate . The precipitate is then filtered, rinsed with water, dehydrated, dried, and packaged.
Chemical Reactions Analysis
Zinc cyanide undergoes various chemical reactions, including:
Substitution Reactions: Zinc cyanide can react with sodium cyanide (NaCN) to form sodium zinc cyanide (Na₂Zn(CN)₄).
Complex Formation: It can form complexes with basic ligands such as hydroxide, ammonia, and additional cyanide.
Decomposition: Zinc cyanide decomposes at high temperatures (800°C) and is insoluble in most solvents.
Scientific Research Applications
Zinc cyanide has several scientific research applications:
Electroplating: It is widely used in the electroplating of zinc to provide a protective coating on various metals.
Gatterman Reaction:
Catalysis: It acts as a catalyst for the cyanosilylation of aldehydes and ketones.
Chemical Analysis: Zinc cyanide is utilized in analytical chemistry for various chemical analyses.
Comparison with Similar Compounds
Zinc cyanide can be compared with other cyanide compounds such as sodium cyanide (NaCN) and potassium cyanide (KCN). While all these compounds release cyanide ions, zinc cyanide is unique due to its application in electroplating and its ability to form stable complexes with various ligands . Similar compounds include:
- Sodium Cyanide (NaCN)
- Potassium Cyanide (KCN)
- Copper Cyanide (CuCN)
- Silver Cyanide (AgCN)
Zinc cyanide’s distinct properties and applications make it a valuable compound in both industrial and research settings.
Properties
CAS No. |
557-21-1 |
|---|---|
Molecular Formula |
C2N2Zn |
Molecular Weight |
117.4 g/mol |
IUPAC Name |
zinc;dicyanide |
InChI |
InChI=1S/2CN.Zn/c2*1-2;/q2*-1;+2 |
InChI Key |
GTLDTDOJJJZVBW-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[Zn+2] |
Key on ui other cas no. |
557-21-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)












